molecular formula C24H20ClN3O B1246072 SDZ285428 CAS No. 174262-10-3

SDZ285428

Cat. No.: B1246072
CAS No.: 174262-10-3
M. Wt: 401.9 g/mol
InChI Key: FHHNSSGZEIVGMS-QHCPKHFHSA-N
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Description

(1,1’-Biphenyl)-4-carboxamide, 4’-chloro-N-((2R)-2-(1H-imidazol-1-yl)-2-phenylethyl)- is a complex organic compound that features a biphenyl core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Biphenyl)-4-carboxamide, 4’-chloro-N-((2R)-2-(1H-imidazol-1-yl)-2-phenylethyl)- typically involves multi-step organic reactions. The process may start with the formation of the biphenyl core, followed by the introduction of the carboxamide group and the chloro substituent. The imidazole ring is then attached through a series of coupling reactions. Common reagents used in these steps include palladium catalysts, base reagents like sodium hydride, and solvents such as dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for reagent addition and product isolation would ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiols.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Azide or thiol-substituted biphenyl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be studied for their interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound’s structure suggests potential as a pharmaceutical agent. It may be investigated for its activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or liquid crystals.

Mechanism of Action

The mechanism by which (1,1’-Biphenyl)-4-carboxamide, 4’-chloro-N-((2R)-2-(1H-imidazol-1-yl)-2-phenylethyl)- exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The imidazole ring is known to bind to metal ions, which could be relevant in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (1,1’-Biphenyl)-4-carboxamide derivatives: Compounds with different substituents on the biphenyl core.

    Imidazole-containing compounds: Molecules featuring the imidazole ring, such as histamine or antifungal agents like ketoconazole.

Uniqueness

The uniqueness of (1,1’-Biphenyl)-4-carboxamide, 4’-chloro-N-((2R)-2-(1H-imidazol-1-yl)-2-phenylethyl)- lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

174262-10-3

Molecular Formula

C24H20ClN3O

Molecular Weight

401.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[(2R)-2-imidazol-1-yl-2-phenylethyl]benzamide

InChI

InChI=1S/C24H20ClN3O/c25-22-12-10-19(11-13-22)18-6-8-21(9-7-18)24(29)27-16-23(28-15-14-26-17-28)20-4-2-1-3-5-20/h1-15,17,23H,16H2,(H,27,29)/t23-/m0/s1

InChI Key

FHHNSSGZEIVGMS-QHCPKHFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)N4C=CN=C4

SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)N4C=CN=C4

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)N4C=CN=C4

174262-10-3

Synonyms

VID 400
VID400

Origin of Product

United States

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